molecular formula C10H13N3O3 B8481595 6-(3-Isopropylureido)nicotinic acid

6-(3-Isopropylureido)nicotinic acid

Cat. No.: B8481595
M. Wt: 223.23 g/mol
InChI Key: LQOQLSUBJMIHSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Isopropylureido)nicotinic acid is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of an isopropyl-ureido group attached to the nicotinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Isopropylureido)nicotinic acid typically involves the reaction of nicotinic acid with isopropyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

    Starting Materials: Nicotinic acid and isopropyl isocyanate.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or acetonitrile, at a temperature range of 0-25°C.

    Catalysts: A base such as triethylamine may be used to facilitate the reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

6-(3-Isopropylureido)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

6-(3-Isopropylureido)nicotinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3-Isopropylureido)nicotinic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-Methyl-ureido)-nicotinic acid
  • 6-(3-Ethyl-ureido)-nicotinic acid
  • 6-(3-Propyl-ureido)-nicotinic acid

Uniqueness

6-(3-Isopropylureido)nicotinic acid is unique due to the presence of the isopropyl-ureido group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

6-(propan-2-ylcarbamoylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C10H13N3O3/c1-6(2)12-10(16)13-8-4-3-7(5-11-8)9(14)15/h3-6H,1-2H3,(H,14,15)(H2,11,12,13,16)

InChI Key

LQOQLSUBJMIHSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)NC1=NC=C(C=C1)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

This compound is prepared analogously to Intermediate Y by replacing ethyl 2-aminoisonicotinate in step 1 with methyl 6-aminonicotinate; [M+H]+ 224.
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